1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole

Alkylating activity Electrophilicity Covalent inhibitor design

Researchers seeking an N-sulfonyl-2,3-dihydroindole scaffold with a pre-installed alkylating handle face limited options-most commercial analogs (tosyl, 4-fluorophenyl) lack the electrophilic side-arm. This compound delivers the 2-chloroethyl moiety directly on the phenylsulfonyl group, enabling: (i) Covalent inhibitor library synthesis via nucleophilic displacement at the chloroethyl arm; (ii) Orthogonal functional handles for late-stage diversification after indole formation; (iii) Elevated clogP (~3.2) for head-to-head SPR assessment against 4-fluoro congener (~2.8). Available through custom synthesis network; inquire for bulk quantities and lead times.

Molecular Formula C16H16ClNO2S
Molecular Weight 321.8 g/mol
Cat. No. B12435067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole
Molecular FormulaC16H16ClNO2S
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)CCCl
InChIInChI=1S/C16H16ClNO2S/c17-11-9-13-5-7-15(8-6-13)21(19,20)18-12-10-14-3-1-2-4-16(14)18/h1-8H,9-12H2
InChIKeyXWHYTBNJMLPYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole – Core Identity, Structural Distinctions & Procurement-Relevant Context


1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole (CAS 1018537-56-8) is a synthetic N‑sulfonyl‑2,3‑dihydroindole . It is a member of the broader class of 1‑sulfonyl‑2,3‑dihydroindoles, a scaffold employed in medicinal chemistry and as a reactive intermediate for indole synthesis [1]. Unlike fully aromatic 1‑sulfonylindoles, the 2,3‑dihydroindole core contains a reactive, non‑aromatic five‑membered ring, which influences both electronic properties and reactivity in downstream functionalisation. The 4‑(2‑chloroethyl)phenylsulfonyl substituent introduces a pendant alkyl‑chloride moiety capable of nucleophilic substitution, distinguishing this compound from simple aryl‑sulfonyl analogues.

Why Simple Aryl‑Sulfonyl or Unsubstituted 3‑Dihydroindole Analogs Cannot Substitute for 1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole


In‑class compounds such as 1‑(4‑fluorophenyl)sulfonyl‑2,3‑dihydroindole or 1‑tosyl‑2,3‑dihydroindole are frequently considered functional equivalents; however, the 2‑chloroethyl group on the phenylsulfonyl substituent of the target compound imparts alkylating capability that is absent in simple halo‑aryl or methyl‑aryl analogues. This electrophilic side‑arm is essential for applications requiring covalent modification of biological targets or subsequent synthetic elaboration via nucleophilic displacement. Direct substitution with a non‑alkylating congener therefore results in loss of key reactivity and, in a biological context, can abolish the desired mechanism of action, as demonstrated in indole‑sulfonamide anticancer screening where chloroethyl‑bearing derivatives exhibited distinct cytotoxicity profiles compared to their non‑chloroalkyl counterparts [1].

Quantitative Differentiation Evidence for 1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole Against Structural Analogs


Alkylating Potential: Chloroethyl vs. Fluoro‑ vs. Methyl‑Phenylsulfonyl Analogues

The 4‑(2‑chloroethyl)phenylsulfonyl substituent imparts alkylating capacity not present in the corresponding 4‑fluoro or 4‑methyl analogues. While the target compound’s intrinsic alkylation rate has not been directly compared in a head‑to‑head study, class‑level evidence from indole‑sulfonamide libraries indicates that chloroethyl‑containing derivatives show enhanced cytotoxicity in MOLT‑3 leukaemia cells (IC₅₀ values < 10 µM) compared to non‑haloalkyl analogues (IC₅₀ > 50 µM), consistent with covalent target engagement [1].

Alkylating activity Electrophilicity Covalent inhibitor design

Synthetic Utility: Double‑Elimination Protocol vs. Direct Indole Synthesis

1‑Sulfonyl‑2,3‑dihydroindoles are key intermediates in the modified double‑elimination protocol for 2,3‑disubstituted indoles. The presence of a 4‑(2‑chloroethyl)phenylsulfonyl group offers a reactive handle for post‑elimination functionalisation that is not available with innocuous aryl sulfonyl groups such as tosyl. In the standard protocol, 1‑sulfonyl‑2,3‑disubstituted dihydroindoles undergo sulfinic acid elimination to afford indoles in yields of 75‑92 % [1]. The pendant chloroethyl arm can subsequently undergo nucleophilic substitution, enabling diversification that simple arylsulfonyl analogues cannot provide.

Indole synthesis Double elimination Sulfonyl auxiliaries

Physicochemical Differentiation: LogP and Solubility Relative to 4‑Fluoro Analogue

The 2‑chloroethyl group increases lipophilicity relative to the 4‑fluoro analogue. Computed logP for the target compound is approximately 3.2 (±0.4), compared with ~2.8 for 1‑(4‑fluorophenyl)sulfonyl‑2,3‑dihydroindole [1]. This shift affects membrane permeability and protein‑binding characteristics, which can be critical in cellular assays.

Lipophilicity Drug‑likeness Physicochemical profiling

Optimal Application Scenarios for 1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole Based on Verified Differentiation Evidence


Covalent Inhibitor Probe Design Targeting Cellular Cysteine or Serine Residues

The 2‑chloroethyl moiety functions as a latent electrophile, making the compound a suitable scaffold for covalent inhibitor libraries. Procurement of this specific sulfonyl‑dihydroindole is indicated when the project requires an alkylating group directly appended to the phenylsulfonyl substituent, a feature absent in 4‑fluoro or 4‑methyl analogues [1].

Diversifiable Indole Synthesis via Double‑Elimination Strategy

When planning a late‑stage diversification sequence, the chloroethyl arm provides a unique nucleophilic‑substitution site after indole formation. This capability is not offered by tosyl‑ or mesitylene‑sulfonyl auxiliaries, making the compound the reagent of choice for synthetic pathways requiring orthogonal functional handles [1].

Comparative Physicochemical Screening in Cellular Permeability Assays

The elevated clogP (~3.2) relative to the 4‑fluoro congener (~2.8) allows head‑to‑head assessment of the impact of lipophilicity on passive membrane permeability, facilitating structure‑property relationship (SPR) studies without the need for additional functional‑group modifications [1].

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